

spectroscopic comparison of 3,4-Dimethyl-1-pentanol and its isomers

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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentanol

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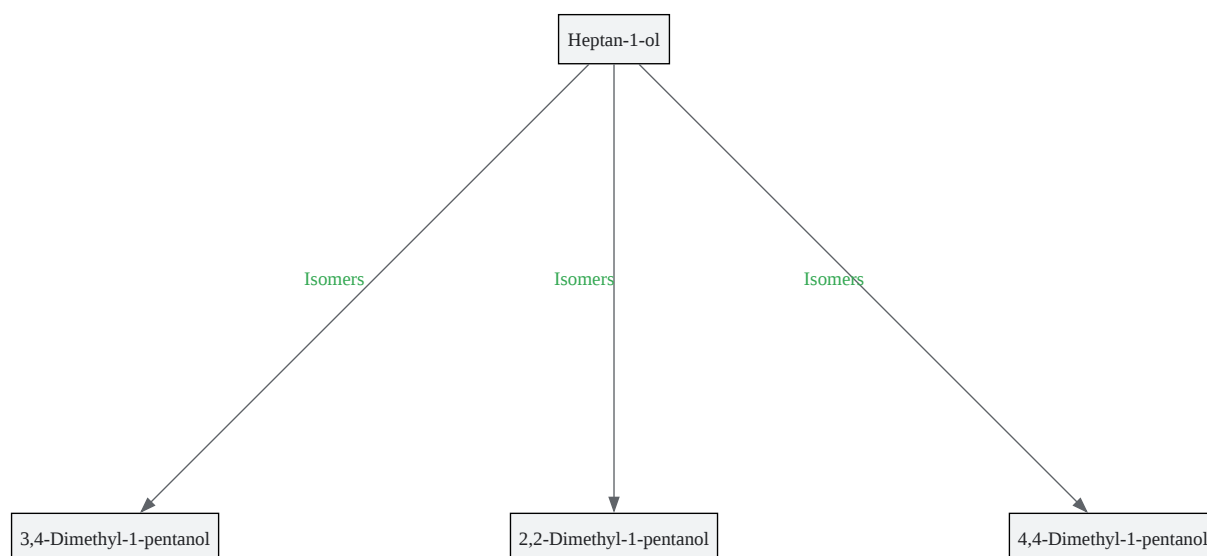
A Spectroscopic Showdown: 3,4-Dimethyl-1-pentanol and Its Isomers

A comprehensive guide comparing the spectroscopic characteristics of **3,4-Dimethyl-1-pentanol** against its structural isomers: 2,2-Dimethyl-1-pentanol, 4,4-Dimethyl-1-pentanol, and the unbranched Heptan-1-ol. This guide provides a detailed analysis of their IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for researchers, scientists, and professionals in drug development.

This guide offers an objective comparison of the spectroscopic profiles of **3,4-Dimethyl-1-pentanol** and a selection of its $\text{C}_7\text{H}_{16}\text{O}$ isomers. By examining the key differences in their spectra, researchers can gain valuable insights into the structural elucidation of these and similar compounds. The isomers chosen for this comparison—2,2-Dimethyl-1-pentanol, 4,4-Dimethyl-1-pentanol, and Heptan-1-ol—provide a clear illustration of how the positioning of methyl groups and the overall carbon chain structure influence spectroscopic outcomes.

Isomeric Structures at a Glance

The structural variations among the selected alcohols are the foundation for their distinct spectroscopic fingerprints. The following diagram illustrates the isomeric relationships.



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Figure 1: Isomeric relationship of the compared alcohols.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy, ^{13}C NMR Spectroscopy, and Mass Spectrometry (MS) for **3,4-Dimethyl-1-pentanol** and its selected isomers.

Infrared (IR) Spectroscopy

The IR spectra of all the compared alcohols exhibit a characteristic broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the hydroxyl

group. The C-H stretching vibrations are observed in the 2800-3000 cm^{-1} range. The C-O stretching vibration, typically found in the 1000-1200 cm^{-1} region, can provide some structural clues.

Compound	O-H Stretch (cm^{-1})	C-H Stretch (cm^{-1})	C-O Stretch (cm^{-1})
3,4-Dimethyl-1-pentanol	~3330 (broad)	~2950, 2870	~1050
2,2-Dimethyl-1-pentanol	~3340 (broad)	~2955, 2870	~1045
4,4-Dimethyl-1-pentanol	~3330 (broad)	~2950, 2865	~1058[1]
Heptan-1-ol	~3330 (broad)[2]	~2925, 2855[2]	~1057[2]

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectra provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each isomer.

Compound	$-\text{CH}_2\text{OH}$ (δ , mult.)	$-\text{OH}$ (δ , mult.)	Other Key Signals (δ , mult.)
3,4-Dimethyl-1-pentanol	~3.6 (m)	Variable (s)	0.8-1.0 (m, 9H, CH_3)
2,2-Dimethyl-1-pentanol	~3.3 (s)	Variable (s)	0.85 (s, 6H, $2\times\text{CH}_3$)
4,4-Dimethyl-1-pentanol	~3.6 (t)	Variable (s)	0.88 (s, 9H, $3\times\text{CH}_3$)
Heptan-1-ol	3.63 (t)[2]	1.35 (s)[2]	0.89 (t, 3H, CH_3), 1.2-1.6 (m, 8H, CH_2)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectra reveal the number of unique carbon environments and their chemical shifts. The position of the carbon atom attached to the hydroxyl group is a key diagnostic peak.

Compound	C-OH (δ)	Other Key Signals (δ)
3,4-Dimethyl-1-pentanol	~61	~14, 19, 20, 31, 35, 42
2,2-Dimethyl-1-pentanol	~71	~14, 18, 23, 30, 34
4,4-Dimethyl-1-pentanol	~61	~29, 30, 39, 44
Heptan-1-ol	62.9[2]	14.1, 22.7, 26.1, 29.2, 31.9, 32.7[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For alcohols, common fragmentation pathways include the loss of water ($M-18$) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[3]

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
3,4-Dimethyl-1-pentanol	116 (weak or absent)	98, 83, 70, 57, 43
2,2-Dimethyl-1-pentanol	116 (weak or absent)	85, 71, 57, 43
4,4-Dimethyl-1-pentanol	116 (weak or absent)	101, 83, 57, 41
Heptan-1-ol	116 (weak)[4]	98, 84, 70, 56, 43, 31[4]

Experimental Protocols

The following sections provide an overview of the general experimental methodologies used to acquire the spectroscopic data presented in this guide.

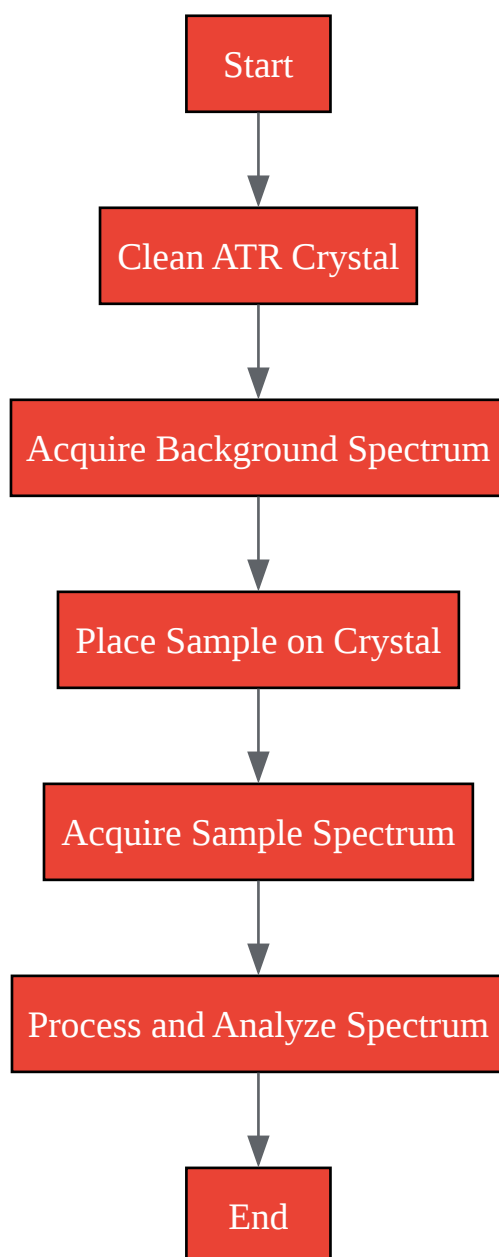
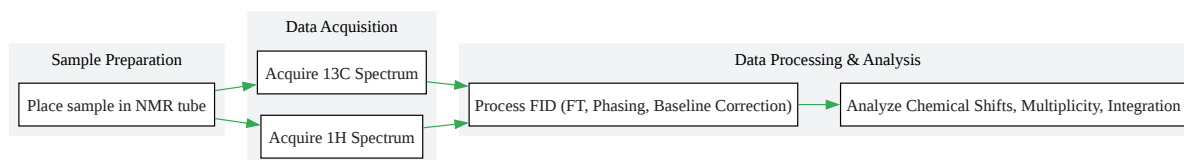
Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the neat liquid alcohol sample (typically 0.5-1.0 mL) is placed in a 5 mm NMR tube.[5] For some applications, the sample may be dissolved in a deuterated solvent

such as chloroform-d (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for protons (e.g., 300 or 400 MHz). For routine ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The workflow for NMR data acquisition and analysis is as follows:



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References

- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
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